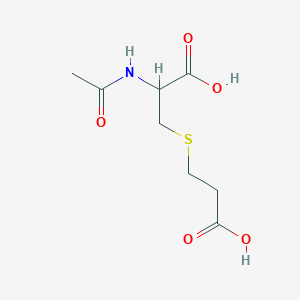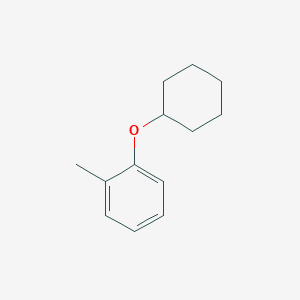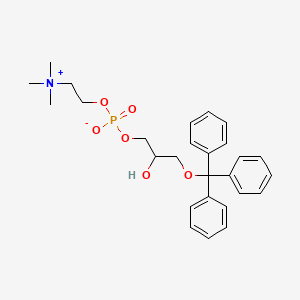
Agelon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agelon is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Agelon typically involves a series of well-defined chemical reactions. One common method is the sol-gel process, which involves the transition of a solution system (sol) into a solid phase (gel) through chemical reactions. This method is particularly useful for preparing aerogels, which are lightweight and porous materials .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained. The sol-gel method is scaled up to produce significant quantities of this compound for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Agelon undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized compounds, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
Agelon has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: this compound has shown promise in medical research, particularly in the development of new drugs and therapeutic agents.
Industry: Industrial applications of this compound include its use in the production of advanced materials, coatings, and catalysts
Mécanisme D'action
The mechanism by which Agelon exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Agelon can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as aerogels, hydrogels, and xerogels share some properties with this compound but differ in their specific chemical structures and applications.
Uniqueness: this compound’s unique combination of stability, reactivity, and versatility sets it apart from other compounds.
Propriétés
| 8073-77-6 | |
Formule moléculaire |
C18H33ClN10S |
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
6-chloro-4-N-ethyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine;6-methylsulfanyl-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S.C8H14ClN5/c1-6(2)11-8-13-9(12-7(3)4)15-10(14-8)16-5;1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h6-7H,1-5H3,(H2,11,12,13,14,15);5H,4H2,1-3H3,(H2,10,11,12,13,14) |
Clé InChI |
XSNWJUCLGUFVIQ-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(C)C.CC(C)NC1=NC(=NC(=N1)SC)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,5R,6R)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylicAcidEthylEster](/img/structure/B12293566.png)


![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![2H-Pyran-3-carboxamide, tetrahydro-N-hydroxy-4-[[4-[[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl]benzoyl]amino]-, (3R,4R)-](/img/structure/B12293597.png)
![cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B12293603.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)

